molecular formula C8H9N3O B1340148 (2-Azidoethoxy)benzene CAS No. 70659-90-4

(2-Azidoethoxy)benzene

Cat. No.: B1340148
CAS No.: 70659-90-4
M. Wt: 163.18 g/mol
InChI Key: IBOCSNKEABMQOK-UHFFFAOYSA-N
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Description

(2-Azidoethoxy)benzene is an organic compound with the molecular formula C8H10N3O It consists of a benzene ring substituted with a 2-azidoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethoxy)benzene typically involves the nucleophilic substitution reaction of 2-chloroethoxybenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Azidoethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Substitution: Formation of new azido-substituted compounds.

    Reduction: Formation of amine derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2-Azidoethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Azidoethoxy)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

    (2-Azidoethoxy)toluene: Similar structure but with a methyl group on the benzene ring.

    (2-Azidoethoxy)anisole: Similar structure but with a methoxy group on the benzene ring.

    (2-Azidoethoxy)phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness: (2-Azidoethoxy)benzene is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

2-azidoethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOCSNKEABMQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475987
Record name Benzene, (2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70659-90-4
Record name Benzene, (2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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